![molecular formula C11H10ClNO2Se B12514359 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione CAS No. 675622-06-7](/img/structure/B12514359.png)
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives. This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, and a chloromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylbenzyl chloride with selenourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenazolidine ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazolidine derivatives.
Applications De Recherche Scientifique
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the selenazolidine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
Uniqueness
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is unique due to the presence of the selenazolidine ring, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s reactivity and potential biological activities compared to similar compounds that lack selenium .
Propriétés
Numéro CAS |
675622-06-7 |
|---|---|
Formule moléculaire |
C11H10ClNO2Se |
Poids moléculaire |
302.62 g/mol |
Nom IUPAC |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2Se/c1-6-2-3-7(4-8(6)12)5-9-10(14)13-11(15)16-9/h2-4,9H,5H2,1H3,(H,13,14,15) |
Clé InChI |
OCSRIYUCIKTHTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2C(=O)NC(=O)[Se]2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
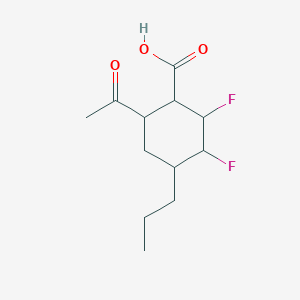
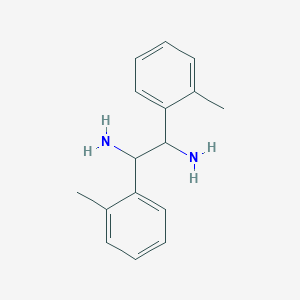

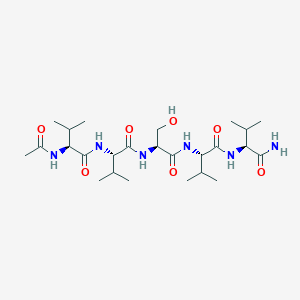
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
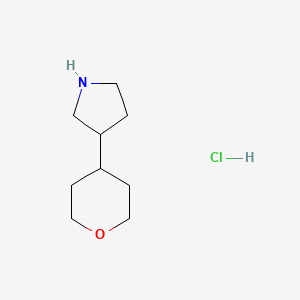
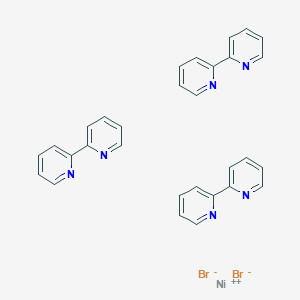
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
